Structural Differentiation: 6-Methoxyindole vs. Unsubstituted Indole in the Pyrrolidine-Pyrazine Scaffold
The target compound incorporates a 6-methoxy substituent on the indole C2-carbonyl moiety that is absent in the immediate des-methoxy analog (CAS 2034251-87-9; 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, MW = 333.35). In the broader class of indole-based IDO1 inhibitors, the 6-methoxy group has been shown to contribute critically to inhibitory potency through favorable interactions with the heme-binding pocket; indole derivatives lacking this substitution consistently exhibit weaker IDO1 inhibition [1]. Although direct head-to-head IC₅₀ data for this specific compound against its des-methoxy analog have not been published in accessible primary literature as of May 2026, class-level SAR from the indole-IDO1 inhibitor field strongly supports the functional importance of 6-methoxy substitution [2].
| Evidence Dimension | Structural feature: 6-methoxy substituent on indole core |
|---|---|
| Target Compound Data | 6-Methoxy present (C19H17N5O3, MW = 363.38); InChIKey: FQKALOFOWPDTED-WBAXXEDZSA-N |
| Comparator Or Baseline | Des-methoxy analog (CAS 2034251-87-9): Indole unsubstituted at 6-position (C18H15N5O2, MW = 333.35) [1] |
| Quantified Difference | ΔMW = +30.03 g/mol; methoxy group provides hydrogen-bond acceptor and steric occupancy distinct from unsubstituted indole |
| Conditions | Structural comparison by molecular formula and SMILES; functional relevance inferred from class-level IDO1 inhibitor SAR [2] |
Why This Matters
The 6-methoxy group is a critical pharmacophoric element for IDO1 engagement; procurement of the des-methoxy analog would require complete re-profiling for target binding.
- [1] KuuJia.com. CAS 2034251-87-9 product entry: 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. Available at: https://www.kuujia.com/. Accessed May 2026. View Source
- [2] Röhrig, U.F., et al. (2015). Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. (Class-level SAR demonstrating the role of 6-methoxy substitution in IDO1 inhibition.) View Source
